3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride
Description
3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is a fluorinated azetidine derivative with the molecular formula C₉H₁₀ClF₂N (molecular weight: 205.63) . Its structure comprises an azetidine ring substituted with two fluorine atoms: one directly on the ring and another on the ortho position of a phenyl group. The compound’s SMILES notation is C1C(CN1)(C2=CC=CC=C2F)F, and its InChIKey is VPFGEHGRVYWWEK-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOZNARZOKRFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-01-0 | |
| Record name | 3-fluoro-3-(2-fluorophenyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Azetidine Ring Formation
- The azetidine core is often derived from azetidine-3-carboxylic acid or its derivatives (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate).
- Protection of the nitrogen with tert-butyl or benzhydryl groups is common to control reactivity during subsequent steps.
- Ring closure and substitution reactions are facilitated by reagents such as thionyl chloride in methanol to convert carboxylic acids to esters or chlorides.
Fluorination Techniques
- Selective fluorination at the 3-position is achieved using fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
- Fluorination is often performed on mesylate or tosylate intermediates (e.g., tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate) to replace leaving groups with fluorine.
- Reaction conditions typically involve reflux or controlled temperatures to optimize yield and selectivity.
Deprotection and Salt Formation
- Removal of protecting groups (e.g., benzhydryl or tert-butyl) is achieved by catalytic hydrogenation in the presence of acids such as para-toluenesulfonic acid or by treatment with trifluoroacetic acid or trifluoroacetic anhydride under mild conditions.
- The hydrochloride salt is formed by bubbling hydrogen chloride gas through a solution or suspension of the free base in solvents like ethanol, often followed by reflux to precipitate the salt.
- This salt formation step enhances compound stability and facilitates purification.
Detailed Reaction Conditions and Yields
Alternative and Supporting Synthetic Routes
- An alternative route involves triflation of hydroxyl intermediates followed by cyclization with diphenylmethanamine to form benzhydryl-protected fluoromethyl azetidines, which are then deprotected to yield the target compound.
- Reduction steps using hydride reagents such as sodium borohydride, lithium aluminum hydride, or diisobutylaluminum hydride are employed to convert esters to alcohols or amines during intermediate stages.
- The use of fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) provides a mild and efficient method for deprotection, improving yield and product purity.
Research Findings and Process Optimization
- The choice of fluorinating reagent and reaction conditions significantly affects the regioselectivity and yield of fluorination at the 3-position of the azetidine ring.
- Protecting group strategies are critical to prevent side reactions and facilitate purification; benzhydryl groups allow for catalytic hydrogenolysis under mild conditions.
- The hydrochloride salt form enhances compound stability and crystallinity, which is advantageous for pharmaceutical applications.
- Process improvements include the use of mild temperatures (0 to 25°C) for deprotection steps and simplified work-up procedures, which reduce impurities and increase overall yield.
Summary Table of Key Reagents and Conditions
| Intermediate | Reagent(s) | Purpose | Conditions | Outcome |
|---|---|---|---|---|
| Azetidine-3-carboxylic acid | Thionyl chloride + MeOH | Esterification | RT | Methyl ester intermediate |
| Protected azetidine | Boc or benzhydryl chloride | Protection | RT | Protected azetidine |
| Hydroxymethyl azetidine | Methanesulfonyl chloride + Et3N | Mesylation | DCM, RT | Mesylate intermediate |
| Mesylate intermediate | TBAF or HF/trimethylamine | Fluorination | Reflux | Fluoromethyl azetidine |
| Benzhydryl-protected azetidine | Pd catalyst + H2 + acid | Deprotection | RT, H2 atmosphere | Free amine |
| Free amine | HCl gas | Salt formation | Ethanol, reflux | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Fluorinated ketones and alcohols.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Azetidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is in the field of medicinal chemistry. The compound serves as an intermediate in the synthesis of various biologically active molecules, particularly those targeting the estrogen receptor (ER).
Estrogen Receptor Modulation
Research indicates that compounds derived from azetidine structures can modulate estrogen receptors, which are crucial in various cancers such as breast and ovarian cancer. The synthesis of intermediates like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol has been highlighted for their potential to develop estrogen receptor modulators . This modulation can help in designing selective estrogen receptor modulators (SERMs), which are vital in treating hormone-dependent cancers.
General Synthetic Route
The general synthetic pathway includes:
- Fluorination : Introduction of fluorine atoms to the azetidine ring.
- Azetidine Formation : Cyclization processes that create the azetidine structure.
- Hydrochloride Salt Formation : Conversion to hydrochloride for improved solubility and stability.
Research on Estrogen Receptor Modulators
A notable study focused on synthesizing compounds that target estrogen receptors using azetidine derivatives. The research demonstrated that modifications in the azetidine structure could enhance selectivity and potency against specific ER isoforms, providing insights into developing new therapeutic agents .
In vitro assays have shown that compounds derived from this compound exhibit significant biological activity against various cancer cell lines. These findings suggest that this compound can serve as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism by which 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Substituent Position and Physicochemical Properties
The position and nature of substituents on the azetidine ring significantly influence physicochemical properties. Key analogs include:
Key Observations:
- Melting Points : Para-substituted analogs (e.g., ANT-149) exhibit higher melting points (174–176°C) compared to ortho-substituted derivatives (154–156°C for ANT-160), likely due to enhanced symmetry and crystal packing .
- Synthetic Yields : Methoxy-substituted azetidines (e.g., ANT-149, 46% yield) are synthesized more efficiently than ortho-fluorophenyl variants (e.g., ANT-160, 25% yield), suggesting steric hindrance in the latter .
- Fluorine Effects : Trifluoromethyl-substituted analogs (e.g., C₄H₆ClF₄N) exhibit lower molecular weights (179.54 g/mol) and distinct lipophilicities compared to aryl-fluorinated derivatives .
Spectroscopic and Analytical Data
¹H NMR Trends:
- Aromatic Protons : In ANT-160, ortho-fluorine deshields aromatic protons (δ 7.57 ppm), while para-substituted ANT-149 shows upfield shifts (δ 7.13 ppm) due to reduced electron-withdrawing effects .
- Methoxy Groups : Methoxy protons in ANT-160 and ANT-149 resonate at δ 4.34–4.12 ppm, consistent with typical azetidine methoxy environments .
¹³C NMR and Elemental Analysis:
Biological Activity
3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 215.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
Research indicates that this compound interacts with various molecular targets, influencing multiple biochemical pathways. The compound is believed to:
- Inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Modulate receptor activity , particularly in the context of neuroinflammation and pain management.
Antiviral Activity
Studies have demonstrated that this compound exhibits antiviral properties, particularly against hepatitis B virus (HBV). In vitro assays using HepG2.2.15 cells showed a significant reduction in HBsAg and HBV DNA levels, indicating its potential as a therapeutic agent for liver diseases .
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated promising results against:
- MCF-7 (breast cancer) : IC values indicated effective cell proliferation inhibition.
- HepG2 (liver cancer) : The compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Case Studies
- Hepatocyte Protection : In a study involving carbon tetrachloride-induced hepatocyte injury, treatment with the compound improved cell viability and reduced oxidative stress markers.
- Neuroprotective Effects : Animal models showed that the compound could cross the blood-brain barrier, demonstrating neuroprotective effects in models of neuroinflammation .
Data Tables
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 15 | Apoptosis induction | |
| MCF-7 | 10 | Cell cycle arrest | |
| HepG2.2.15 | 5 | Viral load reduction |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with a moderate half-life suitable for therapeutic applications. Studies indicate that formulation as nanosuspensions can enhance its oral bioavailability significantly .
Q & A
Q. What are the key synthetic methodologies for preparing 3-fluoro-3-(2-fluorophenyl)azetidine hydrochloride?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of fluorine atoms or cyclization of precursor molecules. For example, azetidine rings can be formed via [3+1] cycloaddition reactions using fluorinated epoxides or via ring-closing metathesis. Reaction conditions often require anhydrous environments and catalysts like palladium for cross-coupling steps. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorine substitution patterns and ring conformation. X-ray crystallography provides precise spatial arrangement data, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C-F bonds (stretching ~1100 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Due to its hygroscopic nature and potential reactivity, store the compound in a desiccator at 2–8°C under inert gas (e.g., argon). Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling. Dispose of waste via approved chemical disposal protocols, as halogenated compounds may require specialized treatment .
Q. How does the fluorine substitution influence physicochemical properties?
The electron-withdrawing fluorine atoms increase the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). Fluorine also stabilizes the azetidine ring against hydrolysis, improving shelf-life. The 2-fluorophenyl group contributes to π-π stacking interactions in biological systems, affecting binding affinity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key reactions like ring formation. Machine learning models trained on reaction databases can suggest optimal catalysts (e.g., Pd/Cu systems) and solvents. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-yield conditions .
Q. What strategies identify biological targets for this compound in drug discovery?
Use fluorescence polarization assays to screen for binding to enzymes like kinases or GPCRs. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with active sites, guided by the compound’s fluorinated aromatic moiety. Follow-up studies with CRISPR-Cas9 knockouts validate target specificity in cell models .
Q. How to resolve contradictions in reported bioactivity data across similar azetidine derivatives?
Compare substituent effects systematically: For example, 3-(2-trifluoromethylphenyl)azetidine shows higher metabolic stability than non-fluorinated analogs due to reduced CYP450 oxidation. Use meta-analyses of IC₅₀ values across studies to isolate structural determinants of activity. Validate discrepancies via orthogonal assays (e.g., SPR vs. ITC) .
Q. What mechanistic insights explain its reactivity in substitution reactions?
The fluorine atom at the 3-position acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF). Neighboring-group participation by the azetidine nitrogen stabilizes transition states, accelerating substitution. Competition experiments with alternative electrophiles (e.g., alkyl halides) quantify regioselectivity .
Q. What pharmacokinetic challenges arise from its azetidine scaffold?
The rigid azetidine ring reduces conformational flexibility, potentially limiting membrane permeability. Prodrug strategies (e.g., esterification of the hydrochloride salt) improve oral bioavailability. In vitro microsomal assays (e.g., human liver microsomes) assess metabolic stability, with fluorination typically delaying hepatic clearance .
Q. Can this compound serve as a monomer for fluorinated polymers?
Yes, the azetidine ring undergoes ring-opening polymerization with initiators like BF₃·OEt₂ to form polyamines. The fluorophenyl group introduces hydrophobicity, useful for creating amphiphilic polymers. Characterization via GPC and DSC reveals tunable thermal stability (Tg ~120–150°C) and molecular weight distributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
